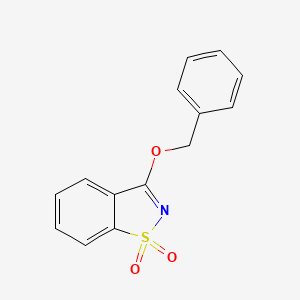

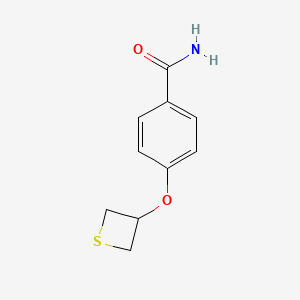

![molecular formula C20H20N2O8 B5546303 dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including esterification, Claisen rearrangement, and reactions with other organic or inorganic agents to introduce specific functional groups. For example, the synthesis condition research of a related compound, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, was investigated through esterification with methanol, followed by reaction with methyl 2-chloropropionate, achieving a 60% yield. The optical activity of the compound indicated that the reaction mechanism was an SN1 process (Pen, 2014).

Molecular Structure Analysis

The molecular structure of compounds synthesized via Schiff bases reduction route, including structures with asymmetric units and intermolecular hydrogen bonding, offers insights into their stability and reactivity. These compounds often exhibit complex crystal systems and are characterized using various spectroscopic methods (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Compounds like dimethyl 5-(phenoxy)-isophthalate substituted phthalocyanines have been synthesized and evaluated for their antioxidant and antibacterial activities. These novel compounds, characterized by various spectroscopic techniques, show promising activities due to their unique structural features (AğirtaŞ, Karatas, & Özdemir, 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility in organic solvents and mesomorphic behavior, are crucial for their potential applications. For instance, the synthesis, photophysical, photochemical, and DFT properties of a zinc phthalocyanine with specific peripheral groups highlighted its solubility and provided a comprehensive understanding of its absorption and photostability (Solǧun, Yildiko, & Ağırtaş, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming coordination polymers, are significant for the development of materials with novel functionalities. Coordination polymers based on similar compounds have been synthesized, demonstrating the ability of these molecules to form complex 3D networks with potential sensing applications (Wang, Yu, & Xu, 2015).

Applications De Recherche Scientifique

Selective and Ultrafast Detection of TNP

Researchers have developed fluorescent probes, including 5-((4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid and variants, which demonstrate the application in highly selective and ultrafast sensing of 2,4,6-trinitrophenol (TNP) in water. This is an example of using amino group effects for selective detection over other interfering nitro compounds, indicating potential environmental monitoring applications (Das & Mandal, 2018).

Synthesis and Properties in Polymer Chemistry

A novel diacid monomer, 5-(2-Phthalimidyl-3-methyl butanoylamino)isophthalic acid, has been used to create polyesters with good thermal stability and excellent solubility. This showcases the compound's utility in developing thermally stable and optically active aromatic polyesters, highlighting its significance in advanced polymer chemistry and materials science (Mallakpour & Kolahdoozan, 2007).

Propriétés

IUPAC Name |

dimethyl 5-[2-(4-methyl-2-nitrophenoxy)propanoylamino]benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O8/c1-11-5-6-17(16(7-11)22(26)27)30-12(2)18(23)21-15-9-13(19(24)28-3)8-14(10-15)20(25)29-4/h5-10,12H,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGMWXUVGXXROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}benzene-1,3-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

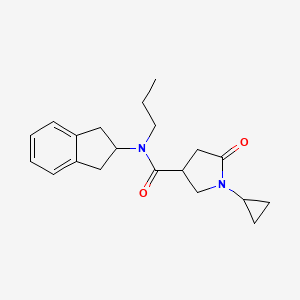

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

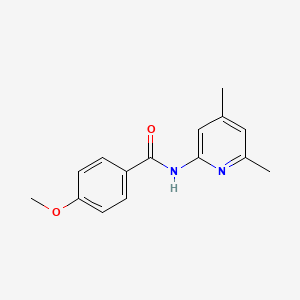

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)